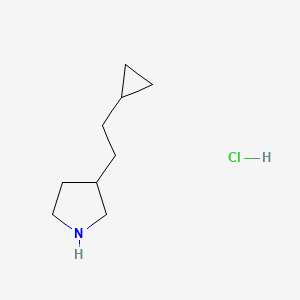![molecular formula C12H17NO2 B1485518 trans-2-{[(4-Methoxyphenyl)methyl]amino}cyclobutan-1-ol CAS No. 1867521-07-0](/img/structure/B1485518.png)
trans-2-{[(4-Methoxyphenyl)methyl]amino}cyclobutan-1-ol
Overview
Description
Trans-2-{[(4-Methoxyphenyl)methyl]amino}cyclobutan-1-ol, also known as trans-2-{[(4-Methoxyphenyl)methyl]amino}cyclobutan-1-ol, is an organic compound with a molecular formula of C10H15NO2. It is a colorless, viscous liquid with a characteristic odor. It is used in a wide range of applications, including as a solvent, a reagent, and a building block in organic synthesis.
Scientific Research Applications
Stereochemistry and Synthesis
Stereodivergent Syntheses : Cyclobutane derivatives, including those related to trans-2-{[(4-Methoxyphenyl)methyl]amino}cyclobutan-1-ol, have been synthesized through stereodivergent approaches. For instance, the first bis(cyclobutane) β-dipeptides were prepared, showcasing the versatility of cyclobutane in constructing complex molecular architectures with potential implications in peptide chemistry (Izquierdo et al., 2002).
Photochemical Studies : Investigations into the stereochemical outcomes of photochemical reactions involving cyclobutane derivatives reveal insights into reaction mechanisms and the influence of steric effects on product formation (Vassilikogiannakis et al., 2000).
Conformation and Configuration : Research on substituted arylcyclobutanes, including studies on their NMR and X-ray diffraction analyses, contributes to our understanding of their conformation and configuration, which is crucial for designing molecules with desired stereochemical properties (Kaz'mina et al., 1981).
Chemical Properties and Applications
Anethole Isomerization and Dimerization : The reactivity of cyclobutane derivatives under various conditions, such as exposure to microporous solid acids or UV-Vis irradiation, has been explored, revealing potential pathways for synthesizing novel organic compounds (Castro et al., 2010).
Synthesis of Amino Diols : The synthesis of 2-amino-1,3-diols incorporating the cyclobutane ring has been reported, highlighting the cyclobutane ring's role in introducing conformational restrictions that could influence the biological activity of these compounds (Pérez-Fernández et al., 2008).
properties
IUPAC Name |
(1R,2R)-2-[(4-methoxyphenyl)methylamino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-15-10-4-2-9(3-5-10)8-13-11-6-7-12(11)14/h2-5,11-14H,6-8H2,1H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKDKNFMLYNCPI-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-{[(4-Methoxyphenyl)methyl]amino}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485435.png)

![3-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485439.png)
![3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485441.png)
![{3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1485442.png)
![(2E)-3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485444.png)
![1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485445.png)
![1-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485446.png)
![5-benzyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1485450.png)
![5-(Prop-2-yn-1-yl)-3,4,5,11-tetraazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene dihydrochloride](/img/structure/B1485451.png)

![3-[2-(Oxolan-2-yl)ethyl]pyrrolidine hydrochloride](/img/structure/B1485455.png)
![1-[(3-Fluorothiolan-3-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1485456.png)
![3-(prop-2-yn-1-yl)-3H,4H,5H-naphtho[1,2-d][1,2,3]triazole](/img/structure/B1485457.png)